molecular formula C8H3Cl2NO3 B3039995 5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 144155-85-1

5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B3039995
CAS No.: 144155-85-1
M. Wt: 232.02
InChI Key: CTMWWMXXWKUCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione is a halogenated heterocyclic compound featuring a benzo[d][1,3]oxazine-2,4-dione core substituted with chlorine atoms at the 5- and 8-positions.

Properties

IUPAC Name

5,8-dichloro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMWWMXXWKUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)OC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,8-dichloro-2-aminobenzoic acid with phosgene in the presence of a base, leading to the formation of the oxazine ring. The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized oxazine derivatives .

Scientific Research Applications

5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, highlighting substituent effects on physical properties and synthesis:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Rf Value (Hexane:EtOAc) Key Substituents Source
6-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione C₉H₆ClNO₃ 211.60 201–202 62 0.33 (7:3) 6-Cl, 1-CH₃
1-Benzyl-1H-benzo[d][1,3]oxazine-2,4-dione C₁₅H₁₁NO₃ 253.25 141–142 57 0.54 (7:3) 1-Bn
6,8-Dibromo-3-(4-bromo-phenyl)-benzo[e][1,3]oxazine-2,4-dione C₁₄H₆Br₃NO₃ 475.91 Not reported Not reported Not reported 6,8-Br, 3-(4-Br-Ph)
7-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione (1M7) C₈H₄N₂O₅ 208.13 Not reported Not reported Not reported 7-NO₂

Key Observations:

Substituent Effects on Melting Points :

  • Chlorine and bromine substituents increase melting points due to enhanced intermolecular halogen bonding. For example, 6-chloro-1-methyl derivative (201–202°C) has a higher melting point than the benzyl-substituted analog (141–142°C) .
  • Bulkier substituents (e.g., naphthalen-1-ylmethyl in compound 13i) further elevate melting points (230–231°C) .

Synthetic Routes: Core Scaffold Formation: Thionyl chloride-mediated cyclization is a common method for synthesizing the benzo[d][1,3]oxazine-2,4-dione core, as seen in the synthesis of 7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione (1M7) . Substituent Introduction: Alkylation (e.g., iodomethane for 1-methyl derivatives) and arylthio additions (e.g., 3-chlorothiophenol in ) are viable strategies for functionalization .

Chromatographic Behavior :

  • Polar substituents (e.g., benzyl groups) reduce Rf values in thin-layer chromatography (TLC), as observed in the 1-benzyl derivative (Rf = 0.54) compared to the 6-chloro-1-methyl analog (Rf = 0.33) .

Critical Analysis of Structural Differences

  • Halogen Position : The 5,8-dichloro substitution pattern may confer distinct electronic and steric properties compared to 6-chloro or 6,8-dibromo analogs. For instance, para-dichloro substitution could enhance planarity and π-stacking interactions in biological targets.
  • Steric Hindrance : 1-Substituents (e.g., methyl or benzyl) influence reactivity and solubility. The absence of a 1-substituent in this compound may improve its accessibility for further functionalization .

Biological Activity

5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound notable for its unique structure, featuring a benzene ring fused with an oxazine ring and two chlorine substituents at positions 5 and 8. Its molecular formula is C8H4Cl2N2O3C_8H_4Cl_2N_2O_3. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

  • Molecular Formula : C8H4Cl2N2O3C_8H_4Cl_2N_2O_3
  • Functional Groups : Dione and dichloro substituents.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of Precursors : A common method includes the reaction of 5,8-dichloro-2-aminobenzoic acid with phosgene in the presence of a base.
  • Industrial Production : Larger-scale production may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance:

  • Case Study : A study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, indicating potential as a therapeutic agent for infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • Mechanism of Action : Initial studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways.
  • Research Findings : In vitro studies have shown that it can inhibit the growth of cancer cell lines such as breast and lung cancer cells.

Toxicity Profile

While exploring its biological activities, it is essential to consider its toxicity:

  • Safety Data : The compound is classified as harmful if swallowed and causes skin irritation, necessitating careful handling in laboratory settings .

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexKey Features
5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione0.85Contains one chlorine atom
7-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione0.87Chlorine substitution at position 7
6-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione0.85Chlorine substitution at position 6

This table illustrates how the dichlorination at positions 5 and 8 distinguishes this compound from its analogs, potentially influencing its biological activity.

Q & A

Q. What are the recommended synthetic pathways for 5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, and how can purity be optimized?

Answer: The compound is typically synthesized via cyclization of chlorinated anthranilic acid derivatives with phosgene or its equivalents under controlled anhydrous conditions. Key steps include:

  • Precursor activation : Use dichlorinated anthranilic acid (e.g., 5,8-dichloroanthranilic acid) with activating agents like thionyl chloride to form reactive intermediates.
  • Cyclization : React with triphosgene in dichloromethane at 0–5°C to minimize side reactions.
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) to confirm absence of byproducts like unreacted precursors or dimerized species .

Q. How should researchers characterize the structural and thermal stability of this compound?

Answer: A multi-technique approach is critical:

  • Structural confirmation : Use 1^1H/13^13C NMR (DMSO-d₆) to verify the oxazine-dione backbone and chlorine substitution patterns. Compare chemical shifts with analogous compounds (e.g., 8-methoxy derivatives) to validate regioselectivity .
  • Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). The compound typically decomposes above 200°C, but storage at 0–8°C in desiccated amber vials is recommended to prevent hydrolytic degradation .

Q. What safety protocols are essential for handling and storing this compound?

Answer:

  • Handling : Use explosion-proof equipment, inert gas purging (N₂/Ar), and static grounding to mitigate flammability risks. Avoid skin contact by wearing nitrile gloves and flame-retardant lab coats. Conduct reactions in fume hoods with HEPA filters to prevent inhalation of fine particulates .
  • Storage : Keep in airtight containers with desiccant packs at 0–8°C. Separate from oxidizing agents and aqueous solutions to prevent hydrolysis. Label containers with hazard symbols for "toxic to aquatic life" and "corrosive" .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer: The electron-deficient oxazine-dione core facilitates nucleophilic attack at the C2 or C4 carbonyl positions. Computational studies (DFT, B3LYP/6-31G*) reveal:

  • Activation barriers : Lower for C2 substitution due to resonance stabilization from the adjacent chlorine atoms.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states. Experimental validation via kinetic monitoring (UV-Vis or LC-MS) is recommended to correlate theoretical predictions with empirical data .

Q. How can computational tools predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to serine hydrolases or proteases. The chlorine substituents enhance hydrophobic interactions in active sites.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>80% simulation time).
  • Validation : Cross-check with in vitro enzymatic assays (e.g., IC₅₀ measurements) to resolve discrepancies between predicted and observed inhibition .

Q. How should researchers address contradictions in toxicological data across studies?

Answer: Contradictions often arise from variations in experimental models or exposure conditions. Mitigation strategies include:

  • Standardized assays : Use OECD Guidelines (e.g., Test No. 202 for aquatic toxicity) to ensure consistency.
  • Dose-response analysis : Compare LC₅₀ values in Daphnia magna (48-hr exposure) with mammalian cell lines (e.g., HepG2) to identify species-specific sensitivities.
  • Meta-analysis : Aggregate data from ToxCast and PubChem to identify trends, adjusting for confounding variables like solvent choice (DMSO vs. water) .

Q. What strategies optimize regioselective functionalization of the oxazine-dione scaffold?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc at N1) to block undesired sites during halogenation or alkylation.
  • Catalytic systems : Pd(OAc)₂/XPhos promotes C–H activation at C7 in DMF at 80°C, enabling late-stage diversification. Monitor regioselectivity via 19^{19}F NMR if fluorinated reagents are used .

Q. How can researchers resolve spectral ambiguities in NMR characterization?

Answer:

  • 2D techniques : HSQC and HMBC clarify coupling between Cl substituents and adjacent protons. For example, 1^1H-13^{13}C HMBC correlations confirm through-space interactions between C8-Cl and H6.
  • Solvent screening : Test in CDCl₃ vs. DMSO-d₆ to distinguish tautomeric forms. Dynamic NMR (variable-temperature) may resolve signal splitting due to slow ring inversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.